Cas no 1895827-56-1 (4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile)

4-(3,3,3-Trifluoro-2-oxopropyl)benzonitrile is a fluorinated aromatic compound featuring a trifluoromethyl ketone moiety and a benzonitrile group. Its unique structure makes it valuable as an intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing trifluoromethylated motifs, which enhance metabolic stability and bioavailability in active molecules. The ketone functionality allows further derivatization via nucleophilic addition or reduction, while the nitrile group offers versatility for heterocycle formation or hydrolysis to carboxylic acids. The compound’s high purity and well-defined reactivity profile ensure consistent performance in synthetic applications. Its trifluoromethyl group contributes to lipophilicity, making it useful in designing bioactive compounds with improved membrane permeability.
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile structure
1895827-56-1 structure
商品名:4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
CAS番号:1895827-56-1
MF:C10H6F3NO
メガワット:213.15595293045
CID:5861594
PubChem ID:117047190

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
    • EN300-1949427
    • 1895827-56-1
    • インチ: 1S/C10H6F3NO/c11-10(12,13)9(15)5-7-1-3-8(6-14)4-2-7/h1-4H,5H2
    • InChIKey: MYGAWBIGDODHIA-UHFFFAOYSA-N
    • ほほえんだ: FC(C(CC1C=CC(C#N)=CC=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 213.04014830g/mol
  • どういたいしつりょう: 213.04014830g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 281
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 40.9Ų

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1949427-5.0g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
5g
$2277.0 2023-05-31
Enamine
EN300-1949427-0.25g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
0.25g
$485.0 2023-09-17
Enamine
EN300-1949427-0.1g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
0.1g
$464.0 2023-09-17
Enamine
EN300-1949427-10.0g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
10g
$3376.0 2023-05-31
Enamine
EN300-1949427-5g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
5g
$1530.0 2023-09-17
Enamine
EN300-1949427-1g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
1g
$528.0 2023-09-17
Enamine
EN300-1949427-0.5g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
0.5g
$507.0 2023-09-17
Enamine
EN300-1949427-2.5g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
2.5g
$1034.0 2023-09-17
Enamine
EN300-1949427-1.0g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
1g
$785.0 2023-05-31
Enamine
EN300-1949427-10g
4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile
1895827-56-1
10g
$2269.0 2023-09-17

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile 関連文献

4-(3,3,3-trifluoro-2-oxopropyl)benzonitrileに関する追加情報

4-(3,3,3-Trifluoro-2-Oxopropyl)Benzonitrile: A Comprehensive Overview

The compound 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile (CAS No. 1895827-56-1) is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzonitrile group with a trifluorinated oxopropyl substituent. The trifluoro group introduces significant electron-withdrawing effects, while the oxopropyl moiety contributes to the molecule's reactivity and functional versatility.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile, making it accessible for research and industrial applications. The molecule's structure has been extensively studied using modern analytical techniques such as NMR spectroscopy and X-ray crystallography, providing insights into its conformational preferences and intermolecular interactions.

One of the most notable applications of 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile is in the field of drug discovery. Its unique electronic properties make it an excellent candidate for modulating enzyme activity or serving as a scaffold in medicinal chemistry. Recent studies have demonstrated its potential as a lead compound in the development of novel therapeutic agents targeting various diseases.

In materials science, 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile has shown promise as a building block for advanced polymers and organic semiconductors. Its ability to form stable covalent bonds with other functional groups makes it ideal for constructing materials with tailored electronic and mechanical properties.

The synthesis of 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile typically involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have optimized these processes by employing catalytic systems and green chemistry principles to minimize environmental impact.

From an environmental standpoint, understanding the degradation pathways of 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile is crucial for assessing its ecological footprint. Studies have shown that the molecule undergoes rapid hydrolysis under certain conditions, reducing its persistence in natural systems.

In conclusion, 4-(3,3,3-trifluoro-2-oxopropyl)benzonitrile (CAS No. 1895827-56-1) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and synthetic accessibility make it a valuable tool for researchers and industry professionals alike.

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